(1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride

Catalog No.
S8351232
CAS No.
M.F
C8H16ClN
M. Wt
161.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride

Product Name

(1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride

IUPAC Name

(1S,5S)-3-azabicyclo[3.3.1]nonane;hydrochloride

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

InChI

InChI=1S/C8H15N.ClH/c1-2-7-4-8(3-1)6-9-5-7;/h7-9H,1-6H2;1H/t7-,8-;/m0./s1

InChI Key

ASJSMOVYIWFUDV-WSZWBAFRSA-N

SMILES

C1CC2CC(C1)CNC2.Cl

Canonical SMILES

C1CC2CC(C1)CNC2.Cl

Isomeric SMILES

C1C[C@H]2C[C@H](C1)CNC2.Cl

(1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound characterized by its unique structural framework, which includes a nitrogen atom incorporated into a bicyclic system. This compound is part of the larger family of azabicyclo compounds, which are known for their diverse biological activities and potential therapeutic applications. The specific stereochemistry at the 1 and 5 positions contributes to its distinct properties and interactions in biological systems.

  • Oxidation: This compound can be oxidized to yield different derivatives, utilizing common oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Catalytic hydrogenation is frequently employed to reduce the compound, often using Raney nickel as a catalyst.
  • Substitution: The compound can participate in substitution reactions to form amides, Schiff bases, and isothiocyanates, employing reagents like acetyl chloride and maleic anhydride .

The biological activity of (1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride has been explored in various contexts. While specific mechanisms of action remain under investigation, it is believed that this compound may interact with biological receptors or enzymes, influencing pathways related to neurotransmission and other physiological processes. Its structural properties suggest potential applications in medicinal chemistry, particularly in the development of drugs targeting central nervous system disorders .

Several synthetic routes have been developed for the preparation of (1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride:

  • One-Pot Tandem Mannich Reaction: This method involves the reaction of aromatic ketones with paraformaldehyde and dimethylamine, yielding high yields of the bicyclic compound (up to 83%) in a single step .
  • Catalytic Hydrogenation: Starting from 3-benzyl- or 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes, this approach employs Raney nickel for hydrogenation followed by conversions into various derivatives .

These methods highlight the versatility and efficiency of synthesizing this compound for research and potential industrial applications.

(1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride has several notable applications:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated for potential use in treating neurological disorders and other conditions influenced by neurotransmitter systems.
  • Chemical Research: Its unique structure serves as a scaffold for synthesizing other biologically active compounds and exploring new chemical entities with therapeutic potential.

Interaction studies involving (1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride focus on its binding affinity and efficacy with various biological targets. Preliminary findings suggest that this compound may exhibit significant interactions with specific receptors involved in neurotransmission, although detailed studies are required to elucidate its full pharmacological profile and mechanism of action .

Several compounds share structural similarities with (1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride. Here’s a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
3-Azabicyclo[3.2.1]octane dihydrochlorideBicyclic structure with two nitrogen atomsUsed as a chiral building block
9-Oxa-3,7-diazabicyclo[3.3.1]nonaneIncorporates oxygen into the bicyclic frameworkPotential use in orexin receptor targeting
2,6-Dichloro-9-thiabicyclo[3.3.1]nonaneContains sulfur within the bicyclic structureKnown for its reactivity in nucleophilic substitutions

These compounds illustrate the diversity within the bicyclic azabicyclo family while showcasing the distinctive attributes of (1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

161.0971272 g/mol

Monoisotopic Mass

161.0971272 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024

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